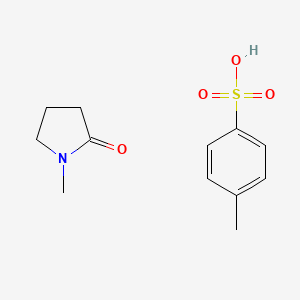

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt typically involves the reaction of 1-Methyl-2-pyrrolidinone with 4-Methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted pyrrolidinone derivatives.

Applications De Recherche Scientifique

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt is used extensively in scientific research, particularly in the following areas:

Chemistry: As a reagent in various organic synthesis reactions.

Biology: In proteomics research for protein analysis and identification.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-2-pyrrolidinone: A closely related compound used as a solvent and reagent in organic synthesis.

4-Methylbenzenesulfonic acid: Another related compound used in the synthesis of sulfonate salts.

Uniqueness

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its applications in proteomics research also set it apart from other similar compounds .

Activité Biologique

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt (also known as NMP 4-MBS) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structure and Composition

This compound is derived from N-methyl-2-pyrrolidone (NMP), a solvent known for its ability to dissolve a wide range of substances. The addition of the 4-methylbenzenesulfonate group enhances its solubility and potential reactivity.

Physical Properties

- Density : 1.03 g/cm³

- Solubility : Soluble in water and organic solvents, which facilitates its use in various applications.

The biological activity of NMP 4-MBS is primarily attributed to its interaction with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Cell Membrane Interaction : It may interact with cell membranes, affecting permeability and cellular signaling pathways.

Toxicological Profile

Research indicates that NMP has potential health risks associated with exposure. Key findings include:

- Irritation and Toxicity : NMP is known to be a skin and eye irritant, with systemic effects noted in liver, kidney, and reproductive systems .

- Developmental Toxicity : Studies have reported adverse developmental outcomes, including reduced fetal body weight and skeletal malformations .

Case Studies and Research Findings

Several studies have investigated the biological effects of NMP and its derivatives:

- Study on Reproductive Toxicity :

- Neurotoxicity Assessment :

- Skin Absorption Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of NMP 4-MBS, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| 1-Methyl-2-pyrrolidinone (NMP) | Solvent properties; enzyme inhibition | Skin irritant; reproductive toxicity |

| 4-Methylbenzenesulfonate | Antibacterial properties | Low toxicity; mild irritant |

| N-Methylpyrrolidone derivatives | Varies widely | Varies; some are neurotoxic |

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5(6)7/h2-5H,1H3,(H,8,9,10);2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQURFQLGPUPSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40845270 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--1-methylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40845270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918659-71-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--1-methylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40845270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.